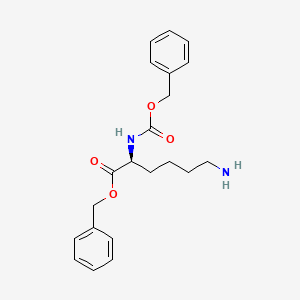

Benzyl((benzyloxy)carbonyl)-L-lysinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl((benzyloxy)carbonyl)-L-lysinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is a derivative of L-lysine, an essential amino acid, and is often used in organic synthesis, particularly in peptide synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is used to protect the amino group of lysine during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl((benzyloxy)carbonyl)-L-lysinate typically involves the protection of the amino group of L-lysine using benzyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

L-lysine+benzyl chloroformate→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptide derivatives. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to facilitate the production of this compound.

化学反応の分析

Oxidation of Benzylic Positions

The benzylic C–H bonds in both the benzyl ester and benzyloxycarbonyl (Cbz) groups undergo oxidation under strong conditions, forming carboxylic acid derivatives.

| Reagents/Conditions | Products | References |

|---|---|---|

| KMnO₄, H₂SO₄, heat | Corresponding dicarboxylic acid | , |

| CrO₃, acetic acid, 50°C | Partially oxidized intermediates |

This reaction is critical for modifying the hydrophobic benzyl groups into polar carboxylic acids, enabling further functionalization.

Hydrogenolysis of Benzyl Protecting Groups

Catalytic hydrogenation selectively removes both benzyl groups, regenerating free L-lysine.

| Reagents/Conditions | Products | References |

|---|---|---|

| H₂ (1 atm), 10% Pd/C, ethanol | L-lysine | , , |

| H₂, Pd(OH)₂, THF/water | Partially deprotected intermediates |

The reaction proceeds quantitatively under mild conditions, making it ideal for peptide deprotection .

Hydrolysis of Ester Groups

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Reagents/Conditions | Products | References |

|---|---|---|

| 6M HCl, reflux, 6h | N-Cbz-L-lysine | |

| NaOH (pH 12), 25°C, 2h | Sodium salt of N-Cbz-L-lysine | , |

Acidic hydrolysis preserves the Cbz group, while basic conditions may require subsequent neutralization .

Enzymatic Cleavage

Trypsin-like enzymes selectively hydrolyze the ester bond, leveraging the lysine backbone’s recognition sites.

| Reagents/Conditions | Products | References |

|---|---|---|

| Trypsin, pH 7.4, 37°C | N-Cbz-L-lysine + benzyl alcohol | |

| BLT esterase, phosphate buffer | Thiobenzyl derivatives (for assays) |

This reactivity is exploited in enzymatic assays and controlled drug release systems .

Carbamoylation and Amidation

The ε-amino group participates in carbamoylation reactions, forming ureas or carbamates.

| Reagents/Conditions | Products | References |

|---|---|---|

| Benzyl chloroformate, pH 9 | Bis-Cbz-L-lysine derivatives | , |

| t-Boc anhydride, β-CD catalysis | t-Boc-protected analogues | , |

Cyclodextrin (β-CD) enhances reaction efficiency by stabilizing transition states in aqueous media .

Thioester Formation

The benzyl ester can be converted to thioesters for specialized applications.

| Reagents/Conditions | Products | References |

|---|---|---|

| Lawesson’s reagent, toluene | Thiobenzyl ester derivatives | |

| H₂S, Cu²⁺@β-CD catalyst | Thiol-functionalized intermediates |

Thioesters are pivotal in protease activity studies and polymer chemistry .

科学的研究の応用

Chemical Synthesis

Protecting Group in Peptide Synthesis

Benzyl((benzyloxy)carbonyl)-L-lysinate is primarily employed as a protecting group for the amino group of L-lysine during peptide synthesis. This protection is crucial as it prevents unwanted reactions at the amino site, allowing for selective modifications of other functional groups in the molecule. The benzyloxycarbonyl (Z) group can be removed under specific conditions, enabling the controlled release of the amino group for further reactions.

Synthesis Techniques

The synthesis of this compound typically involves the reaction of L-lysine with benzyl chloroformate in the presence of a base such as sodium hydroxide. This process not only yields the desired compound but also demonstrates efficient methodologies for producing peptide derivatives through solid-phase peptide synthesis (SPPS) techniques .

Biological Research

Enzyme Mechanism Studies

In biological research, this compound plays a significant role in studying enzyme mechanisms and protein interactions. Its ability to interact with enzymes makes it a valuable tool for investigating substrate specificity and reaction pathways, which are critical for understanding various biochemical processes.

Drug Development and Delivery Systems

This compound is also being explored for its potential applications in drug development and delivery systems. Its structural properties allow it to function as a prodrug, enhancing the bioavailability of therapeutic agents and targeting specific biological pathways. Research indicates that derivatives of this compound may improve the efficacy of drugs by facilitating their transport across biological membranes .

Industrial Applications

Pharmaceuticals and Fine Chemicals Production

In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its application in automated peptide synthesizers enhances scalability and efficiency in manufacturing processes, making it an essential compound in pharmaceutical chemistry .

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing peptide synthesis using this compound demonstrated significant improvements in yield and purity when utilizing SPPS techniques. The research highlighted how varying reaction conditions could lead to enhanced efficiency in synthesizing complex peptides, showcasing the compound's utility in modern organic synthesis.

Case Study 2: Enzyme Interaction Studies

Another investigation examined the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively modulated enzyme activity, providing insights into its potential therapeutic roles and applications in drug design .

作用機序

The mechanism of action of Benzyl((benzyloxy)carbonyl)-L-lysinate involves the protection of the amino group of lysine, which prevents it from participating in unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino group for further reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

Benzyl chloroformate: Used for the protection of amino groups in organic synthesis.

N-Benzyloxycarbonyl-L-glutamic acid: Another amino acid derivative with a benzyloxycarbonyl protecting group.

N-Carbobenzoxy-L-glutamic acid 5-benzyl ester: Similar in structure and function to Benzyl((benzyloxy)carbonyl)-L-lysinate.

Uniqueness

This compound is unique in its specific application for protecting the amino group of lysine, which is essential for the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool in organic synthesis and peptide chemistry.

特性

CAS番号 |

5591-94-6 |

|---|---|

分子式 |

C21H26N2O4 |

分子量 |

370.4 g/mol |

IUPAC名 |

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1 |

InChIキー |

GCKQVXGRLKRLHJ-IBGZPJMESA-N |

異性体SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。